Alpinumisoflavonacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

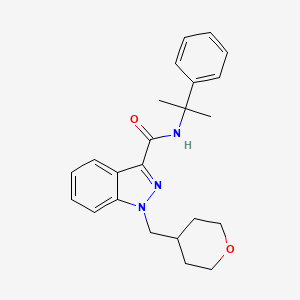

Alpinumisoflavone acetate is a natural prenylated isoflavonoid derived from the fruit of Cudrania tricuspidata. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and osteoporosis.

Industry: Utilized in the development of nutraceuticals and functional foods

Wirkmechanismus

- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Alpinumisoflavone acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the mitogen-activated protein kinase (MAPK) pathway, where alpinumisoflavone acetate decreases the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, alpinumisoflavone acetate induces mitochondrial dysfunction, which further promotes apoptosis through the mitochondrial pathway .

Cellular Effects

Alpinumisoflavone acetate exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, it impairs mitochondrial respiration by inducing oxidative stress and regulating the MAPK and phosphoinositide 3-kinase (PI3K) pathways . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, alpinumisoflavone acetate has been shown to decrease the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of alpinumisoflavone acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, alpinumisoflavone acetate inhibits the phosphorylation of ERK1/2, a critical step in the MAPK signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, alpinumisoflavone acetate induces changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpinumisoflavone acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that alpinumisoflavone acetate remains stable under specific storage conditions, maintaining its biological activity . Over time, it induces sustained mitochondrial dysfunction and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of alpinumisoflavone acetate vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, alpinumisoflavone acetate may induce adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Alpinumisoflavone acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in the MAPK and PI3K pathways . These interactions result in changes in cellular metabolism, including alterations in energy production and utilization. Additionally, alpinumisoflavone acetate affects the levels of reactive oxygen species (ROS), contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, alpinumisoflavone acetate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For instance, alpinumisoflavone acetate is known to accumulate in mitochondria, where it induces mitochondrial dysfunction and apoptosis . The compound’s lipophilic nature enhances its affinity for cell membranes, facilitating its transport and distribution within cells .

Subcellular Localization

The subcellular localization of alpinumisoflavone acetate plays a crucial role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its pro-apoptotic effects . This localization is mediated by specific targeting signals and post-translational modifications that direct alpinumisoflavone acetate to the mitochondria. Additionally, the compound may interact with other organelles, such as the endoplasmic reticulum, influencing various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpinumisoflavone acetate typically involves the prenylation of isoflavonoids. The process begins with the extraction of alpinumisoflavone from natural sources, followed by acetylation to form alpinumisoflavone acetate. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of alpinumisoflavone acetate involves large-scale extraction from Cudrania tricuspidata, followed by chemical modification. The process is optimized to ensure high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Alpinumisoflavone acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens, under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions include various derivatives of alpinumisoflavone acetate, each with unique pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.

Daidzein: Known for its estrogenic and anti-inflammatory effects.

Biochanin A: Exhibits similar pharmacological activities, including anticancer and neuroprotective effects

Uniqueness: Alpinumisoflavone acetate stands out due to its enhanced lipophilicity, which increases its affinity for cell membranes and enhances its biological activities. This unique property makes it a promising candidate for further pharmacological investigations and therapeutic applications .

Eigenschaften

CAS-Nummer |

86989-18-6 |

|---|---|

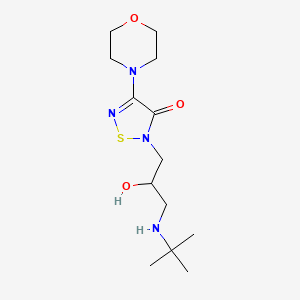

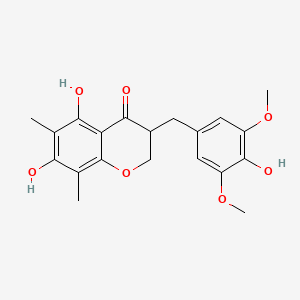

Molekularformel |

C22H18O6 |

Molekulargewicht |

378.38 |

IUPAC-Name |

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |

InChI |

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |

InChI-Schlüssel |

UGAJYYNANGVRBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.